Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate
CAS No.:
Cat. No.: VC18809041
Molecular Formula: C9H8F3NO3
Molecular Weight: 235.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8F3NO3 |
|---|---|
| Molecular Weight | 235.16 g/mol |
| IUPAC Name | ethyl 4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H8F3NO3/c1-2-16-8(15)6-5(14)3-4-13-7(6)9(10,11)12/h3-4H,2H2,1H3,(H,13,14) |
| Standard InChI Key | AMCJRUSEJVUPGZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(NC=CC1=O)C(F)(F)F |
Introduction
Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate is a chemical compound that belongs to the class of nicotinates, which are esters derived from nicotinic acid. This compound features a pyridine ring with a hydroxyl group at position 4 and a trifluoromethyl group at position 2. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Synthesis Methods
The synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate typically involves the esterification of 4-hydroxy-2-(trifluoromethyl)nicotinic acid with ethanol in the presence of a suitable catalyst. This reaction is crucial for producing the compound in high purity and yield.
Chemical Reactions
Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
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Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4).
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Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
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Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under basic conditions.
Biological Activities and Research Findings
Research on Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate indicates potential biological activities, including antimicrobial and anticancer properties. The compound's lipophilicity, enhanced by the trifluoromethyl group, facilitates its interaction with biological targets, influencing biochemical pathways.
| Biological Activity | Mechanism of Action |
|---|---|
| Antimicrobial | Interaction with cell membranes and enzymes |
| Anticancer | Inhibition of specific cellular pathways |
Comparison with Similar Compounds
Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate can be compared with other nicotinate derivatives:
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Ethyl 4-amino-2-(trifluoromethyl)nicotinate: Contains an amino group instead of a hydroxyl group, affecting its reactivity and biological activity.
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Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate: Features an additional hydroxyl group at position 6, altering its solubility and potential biological interactions.
Future Research Directions
Further research on Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate should focus on exploring its therapeutic potential, particularly in the development of new antimicrobial and anticancer agents. Additionally, studying the structure-activity relationship (SAR) of this compound and its analogs could provide valuable insights for drug design.
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